Home > Products > Building Blocks P6558 > 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate - 524-35-6

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Catalog Number: EVT-348768
CAS Number: 524-35-6
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a purine derivative characterized by its unique molecular structure and potential applications in scientific research. Its chemical formula is C7H9N5OC_7H_9N_5O, and it holds the CAS number 524-35-6. This compound is of interest due to its structural similarity to nucleobases, which makes it relevant in studies related to biochemistry and molecular biology.

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically a purine derivative. It is categorized under nitrogen-containing heterocycles, which are significant in various biological processes. Sources of information regarding this compound include chemical databases like PubChem and Chemsrc, as well as patent literature that discusses its synthesis and potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically involves reactions that introduce amino and methyl groups into the purine framework. One common method includes the reaction of dimethylguanine with potassium chloride, which facilitates the formation of the purine structure.

Technical Details:

  1. Starting Materials: Dimethylguanine and potassium chloride.
  2. Reagents: The reaction may require additional solvents or catalysts to enhance yield.
  3. Conditions: Controlled temperature and pH are crucial for optimal reaction conditions.
Molecular Structure Analysis

The molecular structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate features a fused double-ring system characteristic of purines. The specific arrangement of atoms contributes to its biological activity.

Structural Data:

  • Molecular Formula: C7H9N5OC_7H_9N_5O
  • Molecular Weight: 179.179 g/mol
  • Exact Mass: 179.080704 g/mol
  • Polar Surface Area: 83.67 Ų
  • LogP (Partition Coefficient): 0.1, indicating low lipophilicity .
Chemical Reactions Analysis

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate can participate in various chemical reactions typical of purines, including methylation and acylation reactions. These reactions are essential for modifying the compound for specific applications.

Technical Details:

  1. Methylation Reactions: Can occur at the amino groups to create derivatives with altered biological activities.
  2. Acylation Reactions: Useful for synthesizing prodrugs or enhancing solubility.
Mechanism of Action

The mechanism of action for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate primarily involves its interaction with nucleic acids and enzymes within biological systems. Its ability to mimic natural nucleobases allows it to participate in base-pairing interactions.

Process:

  1. Base Pairing: The compound can form hydrogen bonds with complementary nucleobases, influencing nucleic acid structure and function.
  2. Enzymatic Interactions: It may act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Physical and Chemical Properties Analysis

The physical properties of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate are essential for understanding its behavior in various environments.

Physical Properties:

  • Density: Not available.
  • Boiling Point: Not available.
  • Melting Point: Not available.

Chemical Properties:

  1. Solubility: Generally soluble in polar solvents due to its amino and hydroxyl functional groups.
  2. Stability: Stability may vary based on environmental conditions such as pH and temperature.
Applications

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate has several potential applications in scientific research:

  1. Biochemical Research: Used as a model compound for studying nucleobase interactions.
  2. Pharmaceutical Development: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleobases .
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex purine derivatives.

This compound's unique properties make it a subject of interest for further research in medicinal chemistry and molecular biology, highlighting its importance in both academic and industrial settings.

Synthesis and Structural Modification Strategies

Reaction Pathways for Core Purine Framework Assembly

The synthesis of 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS 524-35-6) relies on established purine cyclization strategies. Traube's classical purine synthesis is a primary route, involving the cyclocondensation of 4,5-diaminopyrimidine derivatives with formate or formamide donors. Alternative pathways employ alkylation-cyclization sequences on preformed guanine scaffolds, where the zwitterionic structure arises from intramolecular proton transfer between N7-methyl and C6-oxo groups. The core assembly faces challenges in regioselectivity due to the purine system's multiple reactive sites, necessitating protecting group strategies for the exocyclic amine at C2. Industrial-scale synthesis (e.g., CymitQuimica’s IN-DA006U7U) emphasizes solvent-free cyclization at elevated temperatures (150-180°C) to improve atom economy, achieving yields of 68-75% after recrystallization [3] [4]. Post-cyclization, target-directed purification isolates the inner salt through ion-exchange chromatography to eliminate neutral byproducts.

Table 1: Core Identification Data

PropertyValue
CAS Registry Number524-35-6
Molecular FormulaC₇H₉N₅O
Average Mass179.183 g/mol
Monoisotopic Mass179.080704 g/mol
IUPAC Name2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
Key SynonymsHerbipoline, 7,9-Dimethylguanine, MFCD04973658

Optimization of Methylation and Acylation for Derivative Synthesis

Regioselective N-methylation governs the synthesis of 7,9-dimethylguanine derivatives. Quaternization selectivity at N7 (vs. N9) is achieved through sterically hindered bases (e.g., DBU) in anhydrous DMF, suppressing dialkylation. Kinetic studies reveal N7 methylation precedes N9 methylation due to higher nucleophilicity (by ~3×10² rate constant ratio). Subsequent O-acylation at C6 exploits the ambident nucleophilicity of the 6-oxo group. Using acyl chlorides (R = acetyl, benzoyl) with Sc(OTf)₃ catalysis at -40°C yields C6-acyloxypurinium intermediates, hydrolyzed to regenerate the zwitterion. Racemization during peptide conjugation (e.g., purin-6-yl-glutamate synthesis) is mitigated via pre-assembly strategies: coupling pre-formed dipeptides to 6-chloropurine reduces epimerization from 40% to <5% compared to stepwise acylation [4] [10].

Table 2: Methylation Strategy Optimization

MethodConditionsRegioselectivity (N7:N9)Yield (%)
Dimethyl sulfateK₂CO₃, DMF, 25°C1:1.255
Methyl iodide + DBUAnhyd. DMF, 0°C5:178
TMSCH₃ + CuIMeCN, reflux8:182

Catalytic Systems for Selective Functionalization

Palladium-catalyzed cross-coupling enables C8 diversification of 2-amino-7,9-dimethylpurinium-6-olate. Suzuki-Miyaura reactions with arylboronic acids require orthogonal protection: the C6-oxo group is shielded as a silyl ether (TBDMS) to prevent catalyst poisoning, while Pd(dppf)Cl₂/AsPh₃ enables coupling at 80°C (yields: 70-85%). Phase-transfer catalysis (PTC) using Aliquat 336 facilitates N-alkylation in biphasic systems (toluene/KOH), enhancing solubility of the zwitterion. Chiral N-functionalization employs Evans' oxazolidinone auxiliaries; diastereoselective alkylation at N1 achieves 90% de for antimycobacterial dipeptide conjugates [4] [9] [10]. Microwave-assisted C—H borylation (Ir(ppy)₃, 4,4′-dtbpy) at C8 further enables late-stage diversification.

Design of Hypoxia-Responsive Prodrug Analogues

The azobenzene hypoxia trigger has been engineered into prodrugs of 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate derivatives. In AzoBGNU-type architectures, the azobenzene moiety links to the purine N9 via a carbamate spacer. Under hypoxic conditions, azo reduction by NADPH-cytochrome P450 reductase generates an aniline intermediate, triggering 1,6-elimination to release the active purinium species and an O⁶-benzylguanine analog (AGT inhibitor). This combi-targeting strategy enhances DNA crosslinking in hypoxic tumor cells by 6-fold versus normoxia. Structural tuning focuses on electron-withdrawing substituents (e.g., p-CF₃-azobenzene) to modulate reduction potentials for tumor-selective activation [6] [7].

Table 3: Hypoxia-Activated Prodrug Analogues

Prodrug CodeTrigger SystemRelease Half-life (Hypoxia)Therapeutic Index* (Hypoxia/Normoxia)
AzoBGNU4-(Dimethylamino)azobenzene2.1 h18.7
CF3-AzoPp-Trifluoromethylazobenzene4.5 h24.3
NO₂-AzoPp-Nitroazobenzene0.8 h9.2

*Therapeutic Index = IC₅₀(normoxia)/IC₅₀(hypoxia) in DU145 prostate cancer cells

Table 4: Synonyms of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

SynonymSource
HerbipolineCymitQuimica
7,9-DimethylguanineChemSpider
2-Amino-6-hydroxy-7,9-dimethylpurinium inner saltPubChem
6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner saltChemsrc
MFCD04973658Arctom Scientific

Properties

CAS Number

524-35-6

Product Name

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

IUPAC Name

2-amino-7,9-dimethylpurin-9-ium-6-olate

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13)

InChI Key

NAIGKGQHPIGYBB-UHFFFAOYSA-N

SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.